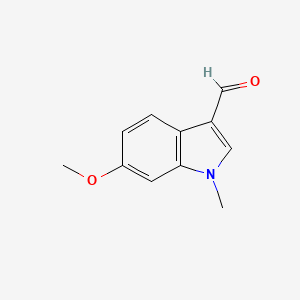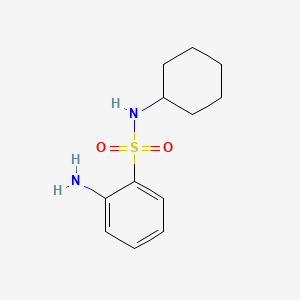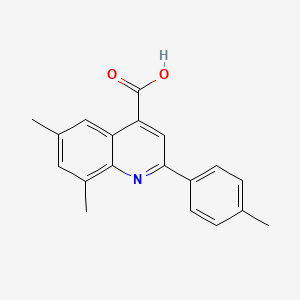
6-甲氧基-1-甲基-1H-吲哚-3-甲醛
描述
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved from 6-Methoxyindole and Hexamethylenetetramine .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, which include 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is 189.21 g/mol . The exact physical properties such as boiling point, melting point, and density are not available in the resources.科学研究应用
1. 抑制 CYP2A6 酶用于戒烟治疗 6-甲氧基-1-甲基-1H-吲哚-3-甲醛已被评估其抑制 CYP2A6 酶的潜力,该酶参与尼古丁代谢。 有效且选择性地抑制这种酶可以成为戒烟治疗的一种策略,因为它会降低尼古丁的代谢速度,从而可能减少吸烟 .
抗癌和抗菌特性
吲哚衍生物,包括 6-甲氧基-1-甲基-1H-吲哚-3-甲醛,因其在治疗癌细胞和微生物方面的应用而备受关注。 这些化合物表现出各种重要的生物学特性,是正在进行的研究的一部分,旨在开发针对不同类型疾病的治疗方法 .
抑菌剂
研究表明,6-甲氧基-1-甲基-1H-吲哚-3-甲醛可能具有抑菌特性,这意味着它可以抑制真菌生长而不杀死它们。 这种特性对于开发控制真菌生长的治疗方法具有重要意义 .
可持续的多组分反应
该化合物已在最近涉及可持续多组分反应的应用中得到强调。 这些反应对于组装具有药学意义的支架很重要,并有助于该领域的进一步开发 .
药物开发中的生物学潜力
吲哚支架,包括 6-甲氧基-1-甲基-1H-吲哚-3-甲醛,存在于许多合成药物分子中。 它与多种受体具有高亲和力结合,这有助于开发具有临床和生物学应用的新型有用衍生物 .
未来方向
1H-Indole-3-carboxaldehyde and its derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have been highlighted for their potential in the preparation of biologically active compounds and indole alkaloids . They could be further explored for their potential in diverse heterocyclic derivatives synthesis.
作用机制
Target of Action
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology Indole derivatives have been found to inhibit cyp2a6-mediated nicotine metabolism , suggesting that this compound may also interact with similar targets.
Mode of Action
For instance, indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism . This suggests that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the known biological activities of indole derivatives, it can be inferred that this compound may affect various biochemical pathways involved in cellular processes .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, it can be inferred that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde may have similar effects.
生化分析
Biochemical Properties
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a precursor for the synthesis of biologically active molecules, including alkaloids and other heterocyclic compounds . The compound’s interactions with enzymes often involve the formation of covalent bonds, facilitating the synthesis of complex molecules.
Cellular Effects
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through interactions with specific cellular receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with enzymes, leading to their inhibition or activation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce cellular changes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, leading to the formation of various intermediate compounds. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence its overall biological activity.
Transport and Distribution
The transport and distribution of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it affects its availability to target biomolecules and cellular processes.
Subcellular Localization
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell determines its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
6-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNJAIUBFJMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362541 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202807-44-1 | |
| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)
![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)
![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)
![7-methyl-1-phenylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B1362769.png)
![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)



![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)


